molecular formula C19H27N3O2S2 B2712467 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 946342-49-0

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2712467
CAS RN: 946342-49-0
M. Wt: 393.56
InChI Key: GQTZVFZDTVTOEE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H27N3O2S2 and its molecular weight is 393.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Antifolate Thymidylate Synthase Inhibitors

The study by Marsham et al. (1989) describes the synthesis of new N10-propargylquinazoline antifolates featuring diverse substituents including [2-(dimethylamino)ethyl]amino, showcasing potential as antitumor agents due to their inhibitory action on thymidylate synthase and enhanced potency in cell culture. These compounds highlight the exploration of structural analogues to optimize therapeutic efficacy against cancer (Marsham et al., 1989).

Tetrahydroisoquinolines Synthesis

Bunce et al. (2012) report on the synthesis of tetrahydroisoquinolines, which are core structures for potential drug analogs. This research underscores the importance of such compounds in the development of treatments for various diseases including cancer and CNS disorders, highlighting the versatility of the tetrahydroisoquinoline scaffold in drug discovery (Bunce et al., 2012).

Photooxidation Studies

Research by Che et al. (2005) investigates the photooxidation of dibenzothiophene sensitized by N-methylquinolinium, demonstrating the chemical's role in facilitating electron transfer processes critical in the oxidative transformation of organic compounds. This study provides insights into the mechanistic aspects of photoinduced oxidation reactions relevant to environmental and synthetic chemistry applications (Che et al., 2005).

Ratiometric Fluorescent Thermometer Development

Cao et al. (2014) explore the application of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline for ratiometric temperature detection, leveraging its unusual temperature-dependent fluorescence intensification. This work exemplifies the integration of chemical compounds into sensor technology, offering tools for precise thermal measurements in various scientific and technological contexts (Cao et al., 2014).

Aza-Heterocycles Synthesis via Tandem Cyclization

Padwa et al. (2002) detail a synthetic route involving alpha-sulfinylenamides to produce isoquinoline lactams, showcasing the utility of complex organic syntheses in generating pharmacologically relevant heterocyclic compounds. This research highlights the innovative approaches to accessing diverse molecular architectures for potential drug discovery efforts (Padwa et al., 2002).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S2/c1-14-7-10-19(25-14)26(23,24)20-13-18(21(2)3)16-8-9-17-15(12-16)6-5-11-22(17)4/h7-10,12,18,20H,5-6,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTZVFZDTVTOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-methylthiophene-2-sulfonamide

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